3-(4-n-Pentoxyphenyl)-1-propene
Description
3-(4-n-Pentoxyphenyl)-1-propene is an organic compound characterized by a propenyl group attached to a phenyl ring substituted with an n-pentoxy (-O-C₅H₁₁) group at the para position. The pentoxy substituent introduces both steric bulk and electron-donating effects due to the oxygen atom, influencing the compound's physicochemical properties and reactivity. Applications of such compounds often include polymer synthesis, pharmaceutical intermediates, or liquid crystal precursors, depending on substituent flexibility and electronic characteristics.
Properties
IUPAC Name |
1-pentoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-6-12-15-14-10-8-13(7-4-2)9-11-14/h4,8-11H,2-3,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIKMMRYWZJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Pentoxyphenyl)-1-propene typically involves the reaction of 4-n-pentoxyphenyl magnesium chloride with an appropriate alkene. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(4-n-Pentoxyphenyl)-1-propene may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(4-n-Pentoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-n-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of 3-(4-n-Pentoxyphenyl)-1-propene with its analogues:
Key Observations :
- Chain Length and Polarity : The n-pentoxy group increases hydrophobicity compared to methoxy (-O-CH₃) but introduces polarity due to the ether oxygen, unlike purely alkyl substituents (e.g., n-butyl) .
- Steric Effects: Bulky substituents like adamantyl or isopropyl disrupt crystallinity and polymer backbone regularity, whereas linear chains (n-pentoxy, n-butyl) may enhance solubility in non-polar solvents.
- Electronic Effects : Electron-donating groups (e.g., methoxy, pentoxy) activate the phenyl ring for electrophilic substitution reactions, while halogenated analogues (e.g., 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one ) exhibit reduced electron density.
Physicochemical Properties
Notable Trends:
- Boiling Point : Increases with substituent size (pentoxy > butyl > methoxy).
- Crystallinity : Linear alkyl/alkoxy substituents (e.g., n-butyl, n-pentoxy) promote crystallinity better than bulky groups (adamantyl, isopropyl) .
- Polymer Compatibility : Adamantyl-containing copolymers exhibit high Tg but poor solubility , whereas n-pentoxy derivatives may balance flexibility and thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
